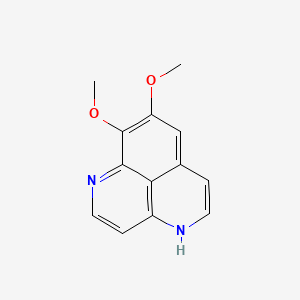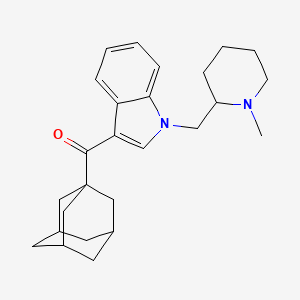
Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
Overview
Description
AM1248 is a synthetic compound that acts as a moderately potent agonist for both the cannabinoid receptors CB1 and CB2. It is part of the aminoalkylindole family of substances and has been studied for its potential effects on the endocannabinoid system. The compound is known for its unique structure, which includes an adamantoyl group and an N-methylpiperidin-2-ylmethyl substitution at the indole 1-position .
Mechanism of Action
Target of Action
AM-1248 is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
AM-1248 binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in the cellular activity. While there is some dispute over its exact potency and selectivity, it is generally agreed that AM-1248 has significant CB2 selectivity .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration and individual metabolic differences .
Result of Action
The molecular and cellular effects of AM-1248’s action are diverse, given the widespread distribution of cannabinoid receptors in the body. Its effects can range from analgesic effects due to action on pain pathways, to potential impacts on mood and cognition due to its action in the brain .
Biochemical Analysis
Biochemical Properties
Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone interacts with cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system . These receptors are G-protein coupled receptors that play a crucial role in various physiological processes. The compound binds to these receptors, mimicking the effects of endocannabinoids, which are naturally occurring compounds in the body. This interaction can influence neurotransmitter release, immune response, and other cellular functions.
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. By binding to CB1 and CB2 receptors, it can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, activation of CB1 receptors in neurons can lead to changes in neurotransmitter release, affecting synaptic plasticity and potentially influencing behavior and cognition. In immune cells, CB2 receptor activation can modulate cytokine release and immune response.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to cannabinoid receptors CB1 and CB2 . Upon binding, the compound activates these receptors, leading to the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channels. This results in altered cellular signaling and changes in gene expression. The compound’s structure, particularly the adamantyl group, contributes to its binding affinity and selectivity for these receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in receptor expression and cellular adaptation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can produce therapeutic effects, such as pain relief and anti-inflammatory effects . At higher doses, it can cause adverse effects, including toxicity and behavioral changes. Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced.
Metabolic Pathways
This compound is metabolized through various pathways in the body. Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of metabolites that can be further processed or excreted . The compound’s interaction with metabolic enzymes can influence its bioavailability and duration of action.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins can facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to cross the blood-brain barrier, influencing its effects on the central nervous system.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with receptors and other biomolecules, modulating its overall effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM1248 involves the substitution of the 3-(1-naphthoyl) group found in many indole-derived cannabinoid ligands with an adamantoyl group. This substitution generally confers significant CB2 selectivity while retaining reasonable CB1 affinity and selectivity when an N-methylpiperidin-2-ylmethyl substitution is used at the indole 1-position .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired substitutions and modifications on the indole scaffold .
Chemical Reactions Analysis
Types of Reactions
AM1248 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in AM1248.
Substitution: The compound can undergo substitution reactions, particularly at the indole and adamantoyl positions.
Common Reagents and Conditions
Common reagents used in the reactions involving AM1248 include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted indole derivatives .
Scientific Research Applications
AM1248 has been used in various scientific research applications, including:
Chemistry: Studying the structure-activity relationships of cannabinoid receptor agonists.
Biology: Investigating the effects of cannabinoid receptor activation on cellular processes.
Medicine: Exploring potential therapeutic applications of cannabinoid receptor agonists for conditions such as pain, inflammation, and neurological disorders.
Industry: Developing new synthetic cannabinoids for research and potential therapeutic use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AM1248 include:
1-pentyl-3-(1-adamantoyl)indole: Another synthetic cannabinoid with similar structural features.
AM-679: A related synthetic cannabinoid identified in Hungary in 2011.
A-834,735: Another cannabinoid receptor agonist with structural similarities.
Uniqueness
AM1248 is unique due to its specific substitution pattern, which includes an adamantoyl group and an N-methylpiperidin-2-ylmethyl substitution at the indole 1-position. This unique structure confers specific selectivity and affinity for the cannabinoid receptors CB1 and CB2, making it a valuable compound for research into the endocannabinoid system .
Properties
IUPAC Name |
1-adamantyl-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(27)16-28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECAXBHMULNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017326 | |
| Record name | 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335160-66-2 | |
| Record name | 1-[(N-Methyl-2-piperidinyl)methyl]-3-(1-adamantanecarbonyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335160-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-1248 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-1248 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EX9HEF4HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
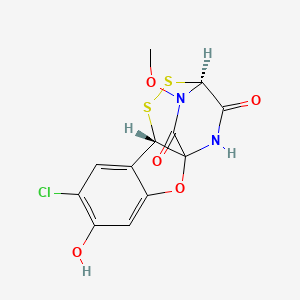

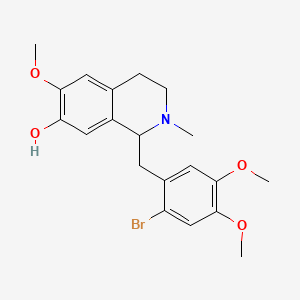
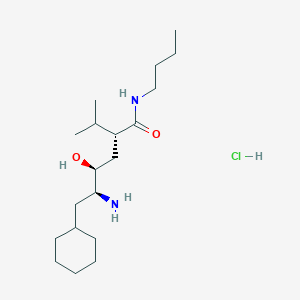
![(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1664744.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid](/img/structure/B1664745.png)
![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)
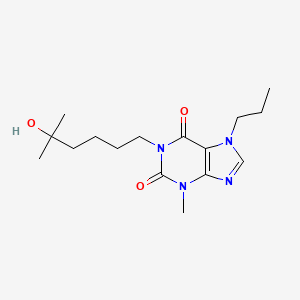
![[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1664750.png)
![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1664753.png)
![5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664755.png)
![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)
![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)
